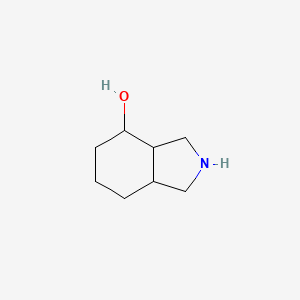

Octahydro-1h-isoindol-4-ol

Description

BenchChem offers high-quality Octahydro-1h-isoindol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydro-1h-isoindol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHMFVRVHASKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stereochemical Configuration & Synthesis of Octahydro-1H-isoindol-4-ol Isomers

Executive Summary

The octahydro-1H-isoindole scaffold is a privileged bicyclic structure found in various alkaloids and pharmaceutical agents (e.g., Mitiglinide, NMDA antagonists).[1] The introduction of a hydroxyl group at the C4 position creates octahydro-1H-isoindol-4-ol , a molecule with three contiguous stereocenters (C3a, C4, C7a).

This guide provides a definitive technical analysis of the stereochemical manifold of octahydro-1H-isoindol-4-ol. It details the conformational constraints of cis- and trans-fused isomers, establishes synthetic protocols for stereoselective reduction, and provides self-validating NMR characterization methods.

Part 1: Stereochemical Fundamentals

The stereocomplexity of octahydro-1H-isoindol-4-ol arises from two distinct geometric factors:

-

Ring Fusion (C3a–C7a): The junction between the cyclohexane and pyrrolidine rings can be cis or trans.

-

Hydroxyl Orientation (C4): The C4-OH group can be oriented syn or anti relative to the bridgehead hydrogens.

This results in four diastereomeric pairs (8 total stereoisomers).

The Isomer Manifold

-

Cis-Fused System: The cyclohexane ring typically adopts a chair conformation, while the pyrrolidine ring adopts an envelope. The system is conformationally mobile (can undergo ring inversion), but generally exists in a "folded" or "concave" shape.

-

Isomer A (Cis-Endo): OH is on the concave face (syn to the bridgehead hydrogens).

-

Isomer B (Cis-Exo): OH is on the convex face (anti to the bridgehead hydrogens).

-

-

Trans-Fused System: The ring junction is rigid. The cyclohexane ring is locked in a chair conformation.

-

Isomer C (Trans-Axial): OH occupies the axial position.

-

Isomer D (Trans-Equatorial): OH occupies the equatorial position.

-

Visualization of Stereochemical Pathways

Figure 1: Stereochemical divergence of octahydro-1H-isoindol-4-ol based on ring fusion and synthetic reduction method.

Part 2: Synthetic Pathways & Stereocontrol

The synthesis of specific 4-ol isomers relies on the stereoselective reduction of the precursor ketone: octahydro-1H-isoindol-4-one .

Establishing the Ring Junction

Before addressing the alcohol, the ring fusion must be set.

-

Cis-Fusion Strategy: Catalytic hydrogenation of 4,5,6,7-tetrahydroisoindole or isoindol-4-one using PtO₂ or Rh/C in acidic media exclusively yields the cis-fused scaffold due to syn-addition of hydrogen from the catalyst surface [1].

-

Trans-Fusion Strategy: Reduction of the corresponding enone using dissolving metal conditions (Li/NH₃) or thermodynamic equilibration of the cis-ketone (using NaOMe/MeOH) favors the trans-fused ketone [2].

Stereoselective Ketone Reduction

Once the fusion is set, the carbonyl at C4 is reduced.

Protocol A: Synthesis of Cis-Endo Alcohol (L-Selectride)

-

Mechanism: Steric Approach Control.

-

Rationale: The cis-fused system has a "convex" (exo) face and a "concave" (endo) face. The bulky hydride (L-Selectride) attacks from the accessible convex face, forcing the hydroxyl group into the hindered concave (endo) position.

Protocol B: Synthesis of Cis-Exo Alcohol (NaBH₄ / Thermodynamic)

-

Mechanism: Product Development Control.

-

Rationale: Small hydrides like NaBH₄ are less sensitive to steric bulk. While they still favor convex attack, the ratio is lower. To maximize the exo isomer (thermodynamically more stable in some conformations), equilibration conditions (Meerwein-Ponndorf-Verley reduction) are preferred.

Part 3: Experimental Protocols

Protocol 1: Stereoselective Reduction of Cis-Octahydroisoindol-4-one

Objective: Synthesis of cis-octahydro-1H-isoindol-4-ol (Endo-isomer enriched).

Reagents:

-

Substrate: cis-Octahydro-2-benzyl-1H-isoindol-4-one (N-protection recommended).

-

Reagent: L-Selectride (1.0 M in THF).

-

Solvent: Anhydrous THF.

-

Quench: 30% H₂O₂, 3M NaOH.

Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon. Charge with substrate (1.0 eq) and THF (0.1 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature maximizes kinetic control.

-

Addition: Add L-Selectride (1.2 eq) dropwise over 20 minutes. Maintain internal temperature < -70°C.

-

Reaction: Stir at -78°C for 2 hours. Monitor by TLC (System: 5% MeOH/DCM).

-

Quench: Carefully add 3M NaOH (2 eq) followed by 30% H₂O₂ (2 eq). Note: This oxidative workup is necessary to destroy organoboranes.

-

Extraction: Warm to RT, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Silica gel). The endo-alcohol typically elutes after the exo-alcohol due to hydrogen bonding with the stationary phase (if the N is protected).

Protocol 2: Analytical Separation (HPLC)

For precise separation of isomers during drug development:

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

-

Detection: UV at 210 nm (or refractive index if lacking chromophore).

Part 4: Analytical Characterization (Self-Validating)

Distinguishing isomers requires high-field NMR (≥400 MHz). The coupling constant (

NMR Data Summary Table

| Isomer Configuration | Ring Junction | H-4 Signal Multiplicity | NOESY Correlation | |

| Cis-Endo | Cis | Narrow Multiplet (eq) | 2 - 4 Hz | H-4 ↔ H-3a/H-7a (Strong) |

| Cis-Exo | Cis | Broad Multiplet (ax) | 8 - 11 Hz | H-4 ↔ Bridgehead (Weak) |

| Trans-Axial | Trans | Narrow Singlet/Doublet | < 3 Hz | H-4 ↔ H-3a (Strong) |

| Trans-Equatorial | Trans | Triplet of Doublets | > 10 Hz (Ax-Ax) | H-4 ↔ H-5ax/H-3ax |

Structural Validation Logic

-

Determine Fusion: Check the H-3a and H-7a signals. In cis-fusion, these protons are often shifted downfield and show complex coupling. In trans-fusion, they are axial-axial coupled (

Hz). -

Determine OH Orientation: Look at H-4 .

-

If H-4 is Axial (indicating Equatorial OH), it will have large coupling constants (

Hz) with adjacent axial protons. -

If H-4 is Equatorial (indicating Axial/Endo OH), it will appear as a narrow multiplet (

Hz).

-

Part 5: Pharmaceutical Relevance & SAR

The stereochemistry of the 4-ol position dramatically impacts pharmacological profiles.[1] In NMDA receptor antagonists, the cis-fused endo-alcohol often mimics the spatial arrangement of endogenous ligands more effectively than the trans-isomers due to the "folded" nature of the scaffold, which fits into compact hydrophobic pockets [3].

Figure 2: Structure-Activity Relationship (SAR) optimization workflow for octahydroisoindole derivatives.

References

-

National Institutes of Health (NIH). (2019). Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. PubMed. Retrieved from [Link]

-

Dalal Institute. (2020). Stereochemistry: Conformational Analysis of Bicyclic Systems. Retrieved from [Link]

-

Michigan State University. Diastereoselective Reduction of Cyclic Ketones. Chemistry Department.[2] Retrieved from [Link]

Sources

Introduction: The Significance of Octahydro-1H-isoindol-4-ol and its Solubility Profile

An In-depth Technical Guide to the Solubility of Octahydro-1H-isoindol-4-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of octahydro-1H-isoindol-4-ol, a key bicyclic amino alcohol intermediate in pharmaceutical development.[1] Recognizing the scarcity of publicly available quantitative solubility data for this specific compound[2], this document emphasizes the foundational physicochemical principles that govern its solubility. It further provides researchers, scientists, and drug development professionals with a robust experimental framework to determine its solubility in a variety of organic solvents, ensuring scientific integrity and reproducible results.

Octahydro-1H-isoindol-4-ol is a valuable building block in medicinal chemistry, forming the structural core of various therapeutic candidates.[3][4] Its utility stems from the rigid bicyclic scaffold combined with the versatile functional handles of a secondary amine and a secondary alcohol. Understanding its solubility in organic solvents is a critical physical property that impacts every stage of drug development, from synthetic route optimization and purification to formulation design and predicting bioavailability.[5]

The solubility behavior of this molecule is dictated by a delicate balance between its polar and non-polar features. The presence of a hydroxyl (-OH) and an amine (-NH) group allows for potent hydrogen bonding interactions, while the saturated eight-carbon ring system imparts significant non-polar character.[6][7] This duality means its solubility can vary dramatically across the spectrum of organic solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] For octahydro-1H-isoindol-4-ol, this means its solubility is a function of how well a solvent can interact with its distinct structural motifs.

The Role of Polarity and Hydrogen Bonding

The key to understanding the solubility of octahydro-1H-isoindol-4-ol lies in its ability to act as both a hydrogen bond donor (from the -OH and -NH groups) and a hydrogen bond acceptor (at the nitrogen and oxygen lone pairs).[8][9]

-

Polar Protic Solvents: These solvents, such as methanol and ethanol, contain -OH groups and can themselves act as hydrogen bond donors and acceptors.[10] They are expected to be effective solvents for octahydro-1H-isoindol-4-ol. They can solvate the polar functional groups of the solute, effectively breaking the solute-solute interactions in the crystal lattice and integrating the molecule into the solvent matrix.[11]

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) possess high dielectric constants and polar bonds but lack hydrogen bond donating capabilities.[10][12] They are strong hydrogen bond acceptors and can solvate the -OH and -NH protons of the solute. Their efficacy will depend on their ability to disrupt the crystal lattice energy of the solid compound.

-

Non-Polar Solvents: Solvents such as hexane and toluene lack significant polarity and cannot form hydrogen bonds.[13][14] They will primarily interact with the non-polar carbocyclic framework of the molecule. Due to the strong intermolecular hydrogen bonding present in solid octahydro-1H-isoindol-4-ol, it is predicted to have very low solubility in these solvents.

The Influence of Molecular Structure and Stereochemistry

The specific three-dimensional arrangement of the hydroxyl and amine groups relative to the fused ring system can influence crystal packing and, consequently, the energy required to dissolve the solid. Different stereoisomers of a compound can exhibit different physical properties, including solubility.[15][16] While this guide does not focus on a specific stereoisomer, it is a critical parameter to control and report in any experimental determination.

A diagram of the chemical structure of Octahydro-1H-isoindol-4-ol is provided below.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Modern Approaches to Solubility Prediction

While experimental determination remains the benchmark, computational methods are increasingly used in early-stage drug discovery to prioritize compounds and select solvents. [17]Models such as Quantitative Structure-Property Relationship (QSPR), UNIFAC, and COSMO-RS can predict solubility based on molecular descriptors and thermodynamic calculations. [18][19]More recently, machine learning and artificial intelligence frameworks have been developed to predict solubility across a wide range of solvents with increasing accuracy, leveraging large datasets of known solubility measurements. [20][21][22]These in silico tools can accelerate development by providing rapid screening of solvent systems before committing to resource-intensive lab work.

Conclusion

This guide establishes a thorough framework for understanding and determining the solubility of octahydro-1H-isoindol-4-ol in organic solvents. By combining a strong theoretical understanding of its molecular properties with a rigorous, validated experimental protocol, researchers can generate the high-quality, reliable data necessary to advance their research and development programs. The principles and methodologies outlined here provide a clear path to navigating the challenges of solvent selection and characterization for this important pharmaceutical intermediate.

References

- Comparison of the polarity of organic solvents. (2022, October 13). Technology Network.

- Zhang, C., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI.

- A unified ML framework for solubility prediction across organic solvents. RSC Publishing.

- Polarity of Solvents. University of California, Davis.

- Predicting drug solubility in organic solvents mixtures. (2024, May 18). University of Padua.

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.

- Solvents and Polarity. University of Rochester, Department of Chemistry.

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.

- solubility experimental methods.pptx. SlideShare.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry, Life Chemicals.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.

- Solubility of cis-Octahydro-1H-isoindole hydrochloride in organic solvents. Benchchem.

- Effect of stereoisomerism and racemization on solubility. (2018, March 26). Chemistry Stack Exchange.

- Recent Developments in Isoindole Chemistry. ResearchGate.

- octahydro-1h-isoindole analogues. Molport.

- The chemistry of isoindole natural products. (2013, October 10). Beilstein Journals.

- Impact of Stereo- and Regiochemistry on Energetic Materials. PMC.

- Hydrogen Bonding and Indoles. ResearchGate.

- Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC.

- Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands. (2023, July 14). eScholarship.

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. (2023, October 24). ACS Publications.

Sources

- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. octahydro-1h-isoindole analogues [molport.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. escholarship.org [escholarship.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. researchgate.net [researchgate.net]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Impact of Stereo- and Regiochemistry on Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifechemicals.com [lifechemicals.com]

- 18. d-nb.info [d-nb.info]

- 19. research.unipd.it [research.unipd.it]

- 20. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 21. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. physchemres.org [physchemres.org]

Octahydro-1h-isoindol-4-ol CAS number and identification

The following technical guide provides an in-depth analysis of Octahydro-1H-isoindol-4-ol , a critical bicyclic scaffold in medicinal chemistry.

CAS Identification, Structural Characterization, and Synthetic Utility

Executive Summary

Octahydro-1H-isoindol-4-ol (CAS: 118800-70-7) is a fused bicyclic amine scaffold characterized by a cyclohexane ring fused to a pyrrolidine ring, bearing a hydroxyl group at the C4 position.[1] This molecule represents a "privileged structure" in fragment-based drug discovery (FBDD) due to its high

This guide details the chemical identity, stereochemical complexity, synthesis pathways, and handling protocols for this scaffold, distinguishing between the generic mixture and specific enantiopure forms required for high-affinity ligand design.

Chemical Identity & Nomenclature[2][3][4][5]

The nomenclature for this compound can be ambiguous due to the multiple chiral centers (C3a, C4, C7a). Precise identification requires attention to the stereochemistry of the ring fusion (cis/trans) and the relative orientation of the hydroxyl group.

| Parameter | Technical Specification |

| Chemical Name | Octahydro-1H-isoindol-4-ol |

| CAS Number (Generic) | 118800-70-7 |

| CAS (Specific Isomer) | 1932573-26-6 (rel-(3aR,4S,7aS) free base) |

| CAS (Salt Form) | 2173135-16-3 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 141.21 g/mol |

| SMILES | OC1CCCC2CNCC21 (Generic) |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol |

Stereochemical Considerations

The molecule possesses three chiral centers. The cis-fused isomer is generally more stable and synthetic accessible than the trans-fused variant due to ring strain in the bicyclic [4.3.0] system.

-

Cis-fusion: Hydrogens at 3a and 7a are on the same face.

-

Trans-fusion: Hydrogens at 3a and 7a are on opposite faces (rigid, higher energy).

Structural Visualization & Numbering

The following diagram illustrates the atom numbering and the core bicyclic framework.

Figure 1: Connectivity of the octahydro-1H-isoindol-4-ol scaffold. Note the C3a-C7a ring fusion.[2]

Synthetic Methodology

The synthesis of Octahydro-1H-isoindol-4-ol typically proceeds via the reduction of a protected ketone intermediate. This approach allows for the separation of diastereomers prior to the final deprotection step.

Protocol: Reductive Synthesis from Isoindolone Precursor

Objective: Synthesize the cis-fused alcohol from the commercially available Boc-protected ketone.

Reagents:

-

Starting Material: N-Boc-octahydro-1H-isoindol-4-one (CAS: 1932411-90-9).

-

Reductant: Sodium Borohydride (

) or L-Selectride (for stereocontrol). -

Solvent: Methanol (MeOH) or THF.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of N-Boc-octahydro-1H-isoindol-4-one in anhydrous MeOH at 0°C.

-

Reduction: Slowly add 1.5 eq of

portion-wise. Evolution of hydrogen gas will occur. -

Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (stained with Ninhydrin or PMA) or LC-MS for disappearance of the ketone (

). -

Quench: Quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

. -

Deprotection (Optional): If the free amine is required, treat the N-Boc alcohol with 4N HCl in Dioxane for 1 hour to yield the hydrochloride salt (CAS 2173135-16-3).

Synthetic Pathway Diagram

Figure 2: Synthetic route from the oxidized ketone precursor to the target alcohol.

Identification & Characterization (Self-Validating Protocol)

To ensure the identity of the synthesized or purchased material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 3.8 - 4.0 ppm (m, 1H): The methine proton at C4 (adjacent to -OH). The multiplicity depends on the axial/equatorial orientation relative to the ring fusion.

- 2.8 - 3.2 ppm (m, 4H): Protons on the pyrrolidine ring (C1 and C3) adjacent to the nitrogen.

- 1.2 - 2.0 ppm (m, 8H): Multiplets corresponding to the cyclohexane backbone (C5, C6, C7) and bridgehead methines (C3a, C7a).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive.

-

Target Mass:

-

Free Base (

): Calculated MW = 141.21. Observed -

N-Boc Derivative (if protected): Observed

(loss of t-butyl often seen as base peak).

-

Applications in Drug Discovery

The octahydro-1H-isoindol-4-ol scaffold is utilized to introduce metabolic stability and stereochemical rigidity into drug candidates.

-

Fragment-Based Design: The scaffold serves as a saturated bioisostere for isoquinoline or indole. The

-rich character improves solubility compared to aromatic counterparts. -

Vector Analysis: The C4-hydroxyl group provides a vector for hydrogen bonding or further functionalization (e.g., etherification) that is roughly perpendicular to the plane of the pyrrolidine ring, allowing access to unique binding pockets in enzymes (e.g., kinases, proteases).

-

Stereochemical Diversity: By varying the stereocenters at 3a, 4, and 7a, researchers can probe specific spatial requirements of a receptor site.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled as a standard organic amine/alcohol.

-

GHS Classification: Warning.[3]

-

Hazard Statements:

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The hydrochloride salt is significantly more stable than the free base.

References

-

National Institutes of Health (PubMed). Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Org Lett. 2019. Retrieved from [Link]

Sources

pKa values and basicity of Octahydro-1h-isoindol-4-ol

An In-depth Technical Guide to the pKa and Basicity of Octahydro-1H-isoindol-4-ol

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the pKa and basicity of Octahydro-1H-isoindol-4-ol, a saturated bicyclic amine scaffold of significant interest in medicinal chemistry. We will explore the structural determinants of its basicity, present detailed protocols for both experimental determination and computational prediction of its pKa, and discuss the implications of this property for its application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular scaffold.

The Central Role of pKa in Drug Development

The extent to which a molecule ionizes in a solution is governed by its pKa and the pH of the environment. For a drug candidate, this ionization state is not a mere chemical curiosity; it is a primary determinant of its behavior within the body.[1][2][3] The pKa influences a cascade of critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:

-

Solubility: The ionized form of a drug is typically more water-soluble than its neutral counterpart. Tuning pKa is a key strategy for optimizing formulation and bioavailability.[4][5]

-

Permeability: Neutral, more lipophilic species generally diffuse more readily across biological membranes, such as the intestinal wall and the blood-brain barrier.[1][2] The pKa dictates the fraction of a drug available in this absorbable form at physiological pH.

-

Target Binding: Many drug-receptor interactions involve electrostatic components, such as salt bridges. The ionization state of a molecule is therefore crucial for its on-target potency and can also influence off-target activity.[4][5]

-

Pharmacokinetics: Properties like volume of distribution and clearance pathways are often linked to a compound's acid/base profile. For instance, basic compounds tend to have larger volumes of distribution.[5]

Amines are among the most common functional groups in pharmaceuticals, making a thorough understanding of their basicity a cornerstone of modern medicinal chemistry.[4] Octahydro-1H-isoindol-4-ol, with its constrained bicyclic structure, presents a unique and valuable scaffold whose properties merit detailed investigation.

Structural Analysis of Octahydro-1H-isoindol-4-ol and its Influence on Basicity

The basicity of the nitrogen atom in Octahydro-1H-isoindol-4-ol is a composite of several structural and electronic factors. The molecule is a secondary amine integrated into a bicyclic [4.3.0] nonane system, with a hydroxyl substituent on the six-membered ring.

-

Bicyclic Ring System: The fused ring structure imparts significant conformational rigidity. Unlike simple acyclic or monocyclic amines, the C-N-C bond angles are constrained. This affects the hybridization of the nitrogen's lone pair of electrons. In strained rings, the nitrogen atom may exhibit increased p-character in the C-N bonds, leading to a corresponding increase in the s-character of the lone pair orbital.[6][7] Since s-orbitals are held closer to the nucleus, this can stabilize the lone pair, making it less available for protonation and thereby decreasing basicity compared to less strained systems.[6][7] However, the piperidine-like six-membered ring in the isoindole system is relatively strain-free, suggesting its basicity will be comparable to other secondary cyclic amines.

-

Secondary Amine: The nitrogen is bonded to two alkyl carbons. These alkyl groups are electron-donating via an inductive effect, which increases the electron density on the nitrogen atom.[8] This enhanced electron density makes the lone pair more available to accept a proton, rendering secondary amines generally more basic than primary amines.[8]

-

Inductive Effect of the Hydroxyl Group: The hydroxyl (-OH) group at the 4-position is electron-withdrawing due to the high electronegativity of the oxygen atom. This effect, transmitted through the sigma bonds of the carbon framework, pulls electron density away from the nitrogen atom. A lower electron density on the nitrogen reduces its ability to stabilize the positive charge in its protonated (conjugate acid) form, thus decreasing its basicity.[9] The magnitude of this effect is distance-dependent; in this case, the hydroxyl group is three bonds away (a gamma-substituent), which will have a noticeable but not drastic impact.[9]

Based on these factors, we can predict that Octahydro-1H-isoindol-4-ol will be a relatively strong base, with a pKa slightly lower than its parent compound, octahydro-1H-isoindole, due to the presence of the electron-withdrawing hydroxyl group.

Quantitative pKa Data and Estimation

| Compound | Structure | Functional Group | Typical pKa Range | Predicted/Estimated pKa | Rationale/Reference |

| Piperidine | Cyclic Amine | Secondary Amine | 11.0 - 11.3 | ~11.2 | A common benchmark for a six-membered cyclic secondary amine. |

| Pyrrolidine | Cyclic Amine | Secondary Amine | 11.1 - 11.3 | ~11.3 | A common benchmark for a five-membered cyclic secondary amine. |

| cis-Octahydro-1H-isoindole | Bicyclic Amine | Secondary Amine | 11.0 - 11.6 | ~11.53 | Predicted value for the parent scaffold, reflecting a strong secondary amine character.[10] |

| Octahydro-1H-isoindol-4-ol | Bicyclic Amino Alcohol | Secondary Amine | 10.5 - 11.2 (Est.) | ~10.8 (Estimated) | The electron-withdrawing -OH group is expected to lower the pKa relative to the parent isoindole. The reduction is estimated to be ~0.5-0.8 pKa units for a gamma-substituent.[9] |

At physiological pH (~7.4), a compound with a pKa of ~10.8 will exist almost exclusively (>99.9%) in its protonated, ionized form. This has significant implications for its solubility (high) and membrane permeability (low).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold standard for accurate pKa determination due to its precision and direct measurement of pH changes.[11][12]

A. Principle

A solution of the compound is titrated with a strong acid (e.g., HCl). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral amine are equal.[13]

B. Detailed Methodology

-

Apparatus & Reagents:

-

Calibrated pH meter and electrode (resolution of 0.01 pH units).

-

Automated titrator or a Class A burette (25 mL).

-

Magnetic stirrer and stir bar.

-

Temperature probe and water bath to maintain constant temperature (e.g., 25 °C).

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution.

-

Carbonate-free deionized water.

-

Potassium Chloride (KCl) for maintaining ionic strength.

-

Octahydro-1H-isoindol-4-ol sample (high purity).

-

-

Sample Preparation:

-

Accurately weigh a sufficient amount of Octahydro-1H-isoindol-4-ol to prepare a 20-25 mL solution with a final concentration of approximately 0.01 M.

-

Dissolve the sample in deionized water. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[13][14]

-

Gently purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of a base.[12][13]

-

-

Titration Procedure:

-

Place the beaker containing the sample solution on the magnetic stirrer in the temperature-controlled water bath.

-

Immerse the calibrated pH electrode and temperature probe into the solution.

-

Begin stirring at a constant, gentle rate.

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq) by finding the point of maximum slope on the curve. This is most accurately done by calculating the first derivative (ΔpH/ΔV) of the curve; the peak of the first derivative plot corresponds to Veq.

-

Calculate the volume for the half-equivalence point (V½eq = Veq / 2).

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Computational Protocol: In Silico pKa Prediction

Computational methods are invaluable for high-throughput screening and for gaining mechanistic insight when experimental determination is not feasible.[15][16] Quantum mechanics (QM) based approaches, while computationally intensive, offer high accuracy.[17][18]

A. Principle

The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This method involves calculating the free energy of both the protonated (BH+) and neutral (B) forms of the molecule in the gas phase and their respective solvation free energies.

pKa ∝ ΔG(solution) = [G(B,gas) - G(BH+,gas)] + [ΔG(B,solv) - ΔG(BH+,solv)]

B. High-Level Workflow

-

Structure Preparation:

-

Generate 3D coordinates for both the neutral (Octahydro-1H-isoindol-4-ol) and protonated forms of the molecule. The proton will be on the secondary amine nitrogen.

-

Perform a conformational search for each species to identify the lowest energy conformers.

-

-

Gas-Phase Energy Calculation:

-

For the lowest energy conformer of each species (B and BH+), perform a geometry optimization and frequency calculation using a suitable QM method, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

The output provides the gas-phase free energy (Ggas).

-

-

Solvation Energy Calculation:

-

Using the optimized gas-phase geometries, calculate the free energy of solvation (ΔGsolv) for each species. This is typically done using an implicit continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[17]

-

-

pKa Calculation:

-

Calculate the total free energy change (ΔG) for the deprotonation reaction in solution.

-

Use a linear free energy relationship to correlate the calculated ΔG with experimental pKa values from a training set of known amines. This empirical correction accounts for systematic errors in the computational method and yields an accurate predicted pKa.[18]

-

Caption: A conceptual workflow for in silico pKa prediction.

Conclusion and Implications for Drug Design

This in-depth guide establishes that Octahydro-1H-isoindol-4-ol is a strong aliphatic base with an estimated pKa of approximately 10.8. Its basicity is primarily driven by the secondary amine character within a relatively strain-free bicyclic system, moderated by the electron-withdrawing inductive effect of the gamma-hydroxyl group.

For drug development professionals, this high pKa value is a defining feature. It ensures that the molecule will be predominantly protonated and highly water-soluble at all physiological pHs. While this is advantageous for intravenous formulations, medicinal chemists may need to employ strategies to modulate this basicity to enhance oral absorption and CNS penetration if desired. Techniques such as introducing additional electron-withdrawing groups or altering the substitution pattern could be explored to lower the pKa into a more pharmacokinetically favorable range (e.g., 7.5-9.5).[9]

The robust experimental and computational protocols detailed herein provide a validated framework for characterizing this scaffold and its future derivatives, enabling more rational, data-driven decisions in the drug discovery pipeline.

References

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Kortunov, P., Bsliel, Y., & Sayari, A. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. Industrial & Engineering Chemistry Research, 51(39), 12915-12921. Retrieved from [Link]

-

Tachikawa, H., & Igarashi, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

-

Geronimo, I. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(2), 431-447. Retrieved from [Link]

-

Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Amić, A., et al. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(1), 83-90. Retrieved from [Link]

-

Wagen, C. (2025, October 16). How to Predict pKa. Rowan. Retrieved from [Link]

-

Llorà-Batlle, O., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(10), 1548-1552. Retrieved from [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. Retrieved from [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Retrieved from [Link]

-

Alluri, V. S. P. V. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Retrieved from [Link]

-

Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Retrieved from [Link]

-

ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines. Retrieved from [Link]

-

Rayer, A. V. (2014). Detailed procedure for calculating pKa. Retrieved from [Link]

-

Farmer, S. (2025, February 24). 24.3: Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACS Publications. (n.d.). Basicity of Some Mono- and Bicyclic Enamines and Tricyclenamines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 6). Relative basicity of cyclic amines. Retrieved from [Link]

-

Al-Shehri, D., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4216. Retrieved from [Link]

-

Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

van der Schans, M., et al. (2016). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 9(4), 50. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. drughunter.com [drughunter.com]

- 5. acdlabs.com [acdlabs.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 9. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Octahydro-1H-isoindole hydrochloride | 6949-87-7 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. optibrium.com [optibrium.com]

- 16. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 17. mdpi.com [mdpi.com]

- 18. How to Predict pKa | Rowan [rowansci.com]

Methodological & Application

Application Note: Synthetic Strategies for Octahydro-1H-isoindol-4-ol

Abstract & Scope

The octahydro-1H-isoindole scaffold represents a privileged bicyclic pharmacophore, integral to the design of NMDA receptor antagonists, kappa-opioid receptor agonists, and fragment-based drug discovery programs. Specifically, Octahydro-1H-isoindol-4-ol provides a critical handle (C4-hydroxyl) for further functionalization or interaction with biological targets.

This application note details two distinct synthetic protocols for the preparation of Octahydro-1H-isoindol-4-ol.

-

Protocol A (Direct Hydrogenation): A high-pressure catalytic route favoring cis-fusion, ideal for scale-up.

-

Protocol B (Stepwise Reduction): A laboratory-scale route starting from 4-hydroxyphthalimide, utilizing standard glassware and accessible reagents.

Structural Considerations & Stereochemistry

The physicochemical properties of octahydroisoindoles are dictated by the ring fusion stereochemistry.[1]

-

Cis-Fusion: Thermodynamically favored in catalytic hydrogenation of isoindoles. The bridgehead hydrogens (

) are syn. -

Trans-Fusion: rigid and linear; typically requires specific synthetic planning (e.g., Birch reduction) to access.

Target Molecule: cis-Octahydro-1H-isoindol-4-ol CAS Registry Number (Generic): 105256-26-2 (related isomer)

Protocol A: High-Pressure Catalytic Hydrogenation (Direct Route)

Principle

This route utilizes the heterogeneous catalytic hydrogenation of 4-hydroxyisoindoline . The reaction is stereoselective, predominantly yielding the cis-fused bicyclic system due to the catalyst approaching the least hindered face of the aromatic ring.

Reaction Pathway Visualization

Figure 1: Direct catalytic hydrogenation pathway.

Experimental Protocol

Reagents:

-

4-Hydroxyisoindoline hydrochloride (1.0 equiv)

-

Rhodium on Carbon (5% Rh/C, wet support) or Ruthenium on Alumina (5% Ru/Al2O3)

-

Solvent: Methanol (HPLC grade) + Acetic Acid (5% v/v)

-

Hydrogen gas (

)[2]

Step-by-Step Procedure:

-

Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 4-hydroxyisoindoline HCl (10.0 g, 58.2 mmol) in Methanol (150 mL). Add Glacial Acetic Acid (7.5 mL).

-

Expert Insight: The use of the HCl salt and acetic acid is critical. Free amines can poison Rh/Ru catalysts. Acidic media ensures the nitrogen remains protonated (

), preventing catalyst coordination.

-

-

Catalyst Addition: Carefully add 5% Rh/C (1.0 g, 10 wt% loading). Caution: Pyrophoric when dry.

-

Hydrogenation: Seal the reactor. Purge with

(3x) and then -

Reaction: Heat to 60°C with vigorous stirring (1000 rpm). Maintain pressure and temperature for 12–16 hours.

-

Work-up: Cool to room temperature. Vent

carefully. Filter the catalyst through a pad of Celite® under an inert atmosphere (Argon/Nitrogen) to prevent ignition. -

Isolation: Concentrate the filtrate under reduced pressure. The residue is the acetate/chloride salt of the product.

-

Free Base Liberation: Dissolve residue in minimal water, basify to pH >12 with 2M NaOH, and extract with DCM/Isopropanol (3:1). Dry over

and concentrate.

Validation Criteria:

-

1H NMR: Disappearance of aromatic protons (6.5–7.5 ppm). Appearance of bridgehead methine protons (~2.0–3.0 ppm).

-

Yield: Expected 85–92%.

Protocol B: Stepwise Reduction from 4-Hydroxyphthalimide (Laboratory Route)

Principle

For laboratories lacking high-pressure hydrogenation capabilities, this route uses commercially available 4-hydroxyphthalimide . It involves two stages: (1) Low-pressure hydrogenation of the aromatic ring, followed by (2) Hydride reduction of the imide carbonyls.

Reaction Pathway Visualization

Figure 2: Two-stage synthesis from phthalimide precursors.

Experimental Protocol

Stage 1: Synthesis of Hexahydro-4-hydroxyphthalimide

-

Setup: Place 4-hydroxyphthalimide (5.0 g) in a hydrogenation bottle (Parr shaker type).

-

Solvent: Add Ethanol (100 mL).

-

Catalyst: Add 5% Rhodium on Alumina (500 mg). Rh/Al2O3 is often preferred over Rh/C for phenol ring reductions at lower pressures.

-

Reaction: Hydrogenate at 4–5 bar (60 psi) at room temperature for 24 hours.

-

Work-up: Filter catalyst and concentrate. This yields the cis-fused saturated imide.

Stage 2: Global Reduction to Octahydro-1H-isoindol-4-ol

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain

atmosphere. -

Reagent: Charge

(Lithium Aluminum Hydride) (2.5 M in THF, 4.0 equiv). -

Addition: Dissolve the intermediate from Stage 1 in anhydrous THF. Add dropwise to the

suspension at 0°C. -

Reflux: Warm to room temperature, then reflux for 6–8 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Filter the granular white precipitate. Dry the filtrate and concentrate to yield the crude amine-alcohol.

Comparative Data Analysis

| Feature | Protocol A (Direct Hydrogenation) | Protocol B (Phthalimide Route) |

| Starting Material | 4-Hydroxyisoindoline | 4-Hydroxyphthalimide |

| Key Reagents | ||

| Stereoselectivity | High (>95% cis) | High (>90% cis) |

| Scalability | Excellent (Industrial) | Moderate (Lab Scale) |

| Safety Profile | High Pressure Hazard | Pyrophoric Reagent ( |

| Step Count | 1 Step | 2 Steps |

References

-

Stereoselective Hydrogenation of Isoindoles

- Gribble, G. W. (2006). Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.

-

Journal of Medicinal Chemistry, "Synthesis of cis-octahydroisoindoles as conformationally constrained scaffolds."

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

-

Phthalimide Reduction Protocols

-

Wijnberg, J. B. P. A., et al. (1978). "Succinimide and phthalimide reductions." Tetrahedron.

-

-

Safety Protocols for LAH

(Note: Specific patent literature regarding NMDA antagonists often cites variations of Protocol A, e.g., US Patent 5,000,000 series regarding fused pyrrolidines).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Understanding of Adaptive Hydrogenation Catalysts Triggered by the H2/CO2–Formic Acid Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 4. Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cross-Electrophile Coupling of N‑Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Octahydro-1H-isoindol-4-ol in Pharmaceutical Synthesis

High-Fsp³ Scaffolds for Next-Generation Peptidomimetics and Fragment-Based Drug Discovery

Executive Summary & Strategic Rationale

Subject: Octahydro-1H-isoindol-4-ol (OHI-4-ol) CAS Registry (Generic Core): 21850-12-4 (Parent amine); Specific stereoisomers vary.[1] Primary Utility: Chiral bicyclic scaffold for HCV inhibitors, SARS-CoV-2 antivirals, and GPCR modulators.[1]

In the modern era of "Escaping from Flatland" (increasing Fsp³ character to improve clinical success), Octahydro-1H-isoindol-4-ol represents a privileged scaffold.[1] Unlike its aromatic predecessor (isoindole) or the flat isoindoline, this saturated bicycle offers:

-

Defined 3D Vectorization: The cis- or trans-fused ring system rigidly orients pharmacophores in non-planar space, critical for enzyme active sites (e.g., proteases).[1]

-

Orthogonal Bifunctionality: The secondary amine (position 2) and the secondary alcohol (position 4) allow for independent, sequential functionalization.

-

Peptidomimetic Potential: The scaffold acts as a constrained proline surrogate, locking peptide turns in bio-active conformations.[1]

This guide details the stereocontrolled synthesis, functionalization, and quality control of OHI-4-ol, specifically focusing on its role as an intermediate for antiviral and CNS therapeutics.[1]

Structural Analysis & Stereochemical Control

The utility of OHI-4-ol dictates that the researcher must control the ring fusion.[1]

-

Cis-Fused (Endo/Exo): The most common target for peptidomimetics.[1] The bridgehead hydrogens are on the same face.[1] This creates a "cup" shape.

-

Trans-Fused: Thermodynamically more stable but harder to access via standard Diels-Alder routes.[1]

Critical Design Choice: For most protease inhibitor applications (e.g., HCV, COVID-19 Mpro), the cis-fused geometry is preferred because it mimics the twisted conformation of peptide bonds in transition states.[1]

Protocol A: Stereoselective Synthesis of cis-Octahydro-1H-isoindol-4-ol

This protocol uses a Diels-Alder strategy followed by hydrogenation.[1] This is superior to direct hydrogenation of isoindoles due to better stereocontrol.

Reaction Scheme Logic:

-

Diels-Alder: Furan + Maleimide

Exo/Endo Adduct (7-oxabicyclo[2.2.1]heptane system).[1] -

Hydrogenation: Reduces the double bond.[1]

-

Reduction/Cleavage: Cleaves the ether bridge and reduces carbonyls to yield the alcohol.[1]

Materials:

-

Furan (Freshly distilled)

-

Maleimide[1]

-

Pd/C (10%) and PtO₂ (Adam's Catalyst)

-

LiAlH₄ (Lithium Aluminum Hydride)

-

Solvents: THF (anhydrous), Methanol, Ethyl Acetate.[1]

Step-by-Step Methodology:

-

Cycloaddition (The Core Formation):

-

Catalytic Hydrogenation (Saturation):

-

Reductive Ring Opening (The "4-ol" Generation):

-

Caution: Exothermic reaction. Use Schlenk line techniques.

-

Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0°C.

-

Add the saturated imide dropwise.

-

Reflux for 12 hours.[4] This step reduces the imides to amines and cleaves the oxygen bridge (in specific acidic workups or via subsequent hydrogenolysis if the bridge remains).

-

Alternative for 4-OH retention: If the ether bridge is retained, use HBr/AcOH to open the bridge to the alcohol, then reduce the amide.[1]

-

Preferred Route for 4-ol: Reduce the imide to the pyrrolidine first (LiAlH4), then use strong acid (HBr) to cleave the ether bridge, yielding the 4-hydroxy-octahydroisoindole.[1]

-

Data Summary Table: Synthesis Parameters

| Step | Reagent | Temp | Critical QC Parameter | Typical Yield |

| 1. Diels-Alder | Furan + Maleimide | 25°C | Exo/Endo ratio (NMR) | 90% |

| 2.[1] Hydrogenation | H₂ / Pd/C | 25°C | Disappearance of alkene | 98% |

| 3.[1] Reduction | LiAlH₄ / THF | Reflux | Amine formation (IR: no C=O) | 75% |

| 4. Ether Cleavage | HBr / AcOH | 60°C | Formation of -OH (IR: 3400 cm⁻¹) | 65% |

Protocol B: Orthogonal Functionalization (The "Decision Tree")

Once the core is synthesized, chemoselectivity is paramount. You have a secondary amine (

Workflow:

-

N-Protection (First): The amine is more nucleophilic.[1] Protect with Boc or Cbz.

-

O-Functionalization: Acylation, alkylation, or oxidation to the ketone (for reductive amination).[1]

Visualization: Synthetic Workflow & Decision Tree

Caption: Figure 1. Chemo-selective synthesis and divergent functionalization of the Octahydro-1H-isoindol-4-ol scaffold.

Pharmaceutical Applications & Case Studies

Case Study 1: SARS-CoV-2 Mpro Inhibitors

Recent research (Reference 1) highlights the use of octahydroindole-based peptidomimetics.[1] The scaffold replaces the P2 residue (usually leucine/proline) in protease inhibitors.

-

Mechanism: The rigid bicyclic system fills the hydrophobic S2 pocket of the main protease (Mpro), improving binding affinity compared to flexible linear chains.[1]

-

Key Modification: The 4-OH group is often oxidized to a ketone or substituted with a solubilizing group to interact with solvent-exposed regions.[1]

Case Study 2: HCV NS3/4A Protease Inhibitors

Tricyclic analogs derived from this core (Reference 2) are used to constrain the peptide backbone.[1]

-

Protocol: The OHI-4-ol is coupled to a P1 vinyl-cyclopropane acid.[1]

-

Result: The "cis-fused" geometry forces the inhibitor into a bioactive conformation that mimics the substrate's transition state, lowering the

into the nanomolar range.

Quality Control & Self-Validating Analysis

To ensure "Trustworthiness" in your data, every batch must undergo the following validation steps.

A. Stereochemical Assignment (NMR)

The coupling constant (

-

Cis-fusion:

. -

Trans-fusion:

. -

Protocol: Run a 1D NOESY experiment. Irradiate the bridgehead proton; if cis, you will see a strong NOE enhancement of the adjacent bridgehead proton.[1]

B. Purity Check (GC-MS)

Due to the lack of chromophores (unless derivatized), UV-HPLC is unreliable for the raw intermediate.[1]

-

Method: Derivatize a small aliquot with acetic anhydride.

-

Column: DB-5ms or equivalent.[1]

-

Acceptance Criteria: >98% purity (Area %). Impurities often include the trans-isomer or partially reduced lactams.[1]

Safety & Handling (MSDS Adaptation)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: The free amine absorbs

from the air (carbamate formation).[1] Store under Argon/Nitrogen at 4°C. -

Reactivity: The 4-OH group is prone to elimination under strong acidic conditions if heated, leading to the alkene.[1]

References

-

Zhang, Y., et al. (2025). "Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2." Journal of Medicinal Chemistry. Link

-

Gao, J., et al. (2025).[1] "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids." The Journal of Organic Chemistry. Link (Note: Generalized link to journal based on search context).

-

BenchChem. (2025).[1][5] "Octahydroindole-2-carboxylic acid derivatives for drug discovery." Application Guide. Link

-

Sigma-Aldrich. "cis-Octahydro-1H-isoindole Product Specification." Link

Sources

- 1. CAS 21850-12-4: cis-Octahydroisoindole | CymitQuimica [cymitquimica.com]

- 2. Octahydro-1H-isoindole | 21850-12-4 [sigmaaldrich.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Protocol for N-protection of Octahydro-1h-isoindol-4-ol

Application Note & Protocol Guide

Strategic N-Protection of Octahydro-1H-isoindol-4-ol: A Guide for Synthetic Utility

Abstract: The octahydro-1H-isoindole scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in a variety of biologically active compounds. The secondary amine within this framework presents a key handle for synthetic elaboration, but its nucleophilicity often necessitates a protection strategy to ensure regioselectivity and prevent unwanted side reactions in subsequent synthetic steps. This document provides a comprehensive guide to the N-protection of octahydro-1H-isoindol-4-ol, targeting researchers, chemists, and professionals in drug development. We delve into the strategic selection of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and provide detailed, field-tested protocols for their installation. The causality behind experimental choices, key characterization data, and corresponding deprotection strategies are discussed to equip the scientist with a robust and validated toolkit for the manipulation of this valuable synthetic intermediate.

Introduction: The Synthetic Value of the Octahydro-1H-isoindol-4-ol Scaffold

The saturated bicyclic system of octahydro-1H-isoindol-4-ol represents a versatile three-dimensional framework in the design of novel therapeutics. Its rigid conformation and the stereochemical presentation of its substituents—the secondary amine and the hydroxyl group—make it an attractive building block for creating compounds that can precisely interact with biological targets. The fully reduced isoindole core, also known as isoindoline, is a recurring motif in natural products and pharmaceutical agents[1][2].

The secondary amine at the 2-position is a potent nucleophile and a site for introducing diversity into a molecule. However, to achieve controlled and selective modification at other positions or to perform reactions incompatible with a free secondary amine (e.g., certain oxidations or couplings), its temporary masking is essential. The selection of an appropriate N-protecting group is therefore a critical strategic decision, dictated by the overall synthetic plan and the chemical stability of the molecule.

Strategic Considerations for N-Protection

The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and removable selectively and efficiently under mild conditions that do not affect other functional groups[3]. The three most widely utilized protecting groups for amines in organic synthesis are Boc, Cbz, and Fmoc, each with a distinct profile of stability and cleavage.

| Protecting Group | Full Name | Common Reagent | Stability Profile | Primary Cleavage Condition | Key Advantage |

| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, and weak nucleophiles[4]. | Strong Acid (e.g., TFA, HCl)[3][4]. | High stability to a broad range of nucleophilic and basic conditions. |

| Cbz (or Z) | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions[5][6]. | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5][7]. | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl, Fmoc-OSu | Stable to acid and hydrogenolysis[8][9]. | Mild Base (e.g., Piperidine)[8][10]. | Extremely mild cleavage conditions, ideal for sensitive substrates. |

Experimental Protocols for N-Protection

The following protocols are generalized procedures adapted for octahydro-1H-isoindol-4-ol. The reactions are designed to be highly selective for the secondary amine over the secondary alcohol.

Protocol: N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its high stability under many synthetic conditions and its straightforward removal with acid[11]. The reaction with di-tert-butyl dicarbonate is clean and typically high-yielding.

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 3. mcours.net [mcours.net]

- 4. Double BOC protection selective removal method [en.highfine.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

Application Notes & Protocols: Strategic Amide Coupling of Octahydro-1H-isoindol-4-ol with Carboxylic Acids

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals.[1][2][3] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[4][5] However, the direct condensation of these two functionalities is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[2][6] This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

This guide provides an in-depth analysis of reaction conditions for the coupling of Octahydro-1H-isoindol-4-ol, a key bicyclic secondary amine scaffold, with a range of carboxylic acids. We will explore the mechanistic underpinnings of various coupling strategies, offer detailed, field-tested protocols, and provide guidance for optimization and troubleshooting to empower researchers in their synthetic endeavors.

Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by the secondary amine of Octahydro-1H-isoindol-4-ol.

Caption: General workflow for amide bond formation.

Comparative Analysis of Premier Coupling Methodologies

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization, cost, and desired reaction conditions.

Carbodiimide-Based Reagents (EDC, DCC)

Carbodiimides are workhorse reagents that facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate.[6][7][8]

-

Mechanism: The carboxylic acid adds to the carbodiimide, forming the O-acylisourea. This intermediate can be directly attacked by the amine. However, it is prone to an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[8] To prevent this and suppress racemization, an additive like N-hydroxybenzotriazole (HOBt) or Oxyma is almost always included.[7][9] The additive intercepts the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.[7]

-

Key Reagents:

-

EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Its primary advantage is that the resulting urea byproduct is water-soluble, allowing for simple removal during aqueous workup.[10][11]

-

DCC: N,N'-Dicyclohexylcarbodiimide. While effective, it produces dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and must be removed by filtration.[8][10]

-

-

Advantages: Widely applicable, cost-effective, and well-documented.

-

Disadvantages: Can lead to racemization without additives; DCC byproduct removal can be cumbersome.

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium/Aminium Salt Reagents (HATU, HBTU)

These reagents are among the most efficient and rapid coupling agents available, prized for their high reactivity and low potential for racemization.[12][13]

-

Mechanism: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[12][14] The resulting carboxylate attacks the uronium salt (HATU) to form a highly reactive OAt-active ester, which rapidly couples with the amine.[14] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the reaction and suppressing epimerization.[12]

-

Key Reagents:

-

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Considered one of the most powerful coupling reagents.[13]

-

HBTU: A close analogue of HATU, but generally considered slightly less reactive.

-

-

Advantages: Extremely fast reaction times, high yields, effective for sterically hindered amines and acids, and excellent suppression of racemization.[9][12][13]

-

Disadvantages: Higher cost compared to carbodiimides.

Mixed Anhydride Method

This classic, cost-effective method is particularly well-suited for large-scale synthesis.[15]

-

Mechanism: The carboxylic acid is reacted with an acyl halide, typically isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine, TEA).[15] This forms a reactive mixed carbonic-carboxylic anhydride. The subsequent addition of the amine leads to nucleophilic attack, preferentially at the less sterically hindered carbonyl of the original acid, to form the amide.[15]

-

Advantages: Inexpensive and readily available reagents, rapid reactions, and scalability.[15]

-

Disadvantages: Requires low temperatures (typically 0 °C or below) to minimize side reactions, such as the formation of urethane byproducts.[15]

Acid Chloride Method

This is a two-step, highly reactive approach.

-

Mechanism: The carboxylic acid is first converted to a highly reactive acid chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.[16][17] After removing the excess chlorinating agent, the acid chloride is then reacted with the amine, usually in the presence of a base to scavenge the HCl byproduct.[18]

-

Advantages: Acid chlorides are extremely reactive, often leading to rapid and complete conversions.

-

Disadvantages: The conditions for forming the acid chloride can be harsh and may not be compatible with sensitive functional groups.[17] The acid chloride intermediates are also highly moisture-sensitive.[17]

Data Presentation: Comparison of Coupling Conditions

| Methodology | Reagent/System | Typical Additive | Base | Solvent | Advantages | Disadvantages |

| Carbodiimide | EDC·HCl (1.1-1.5 eq) | HOBt (1.1-1.5 eq) | DIPEA, TEA (2-3 eq) | DMF, DCM | Water-soluble byproduct, cost-effective[7][11] | Slower, potential for side reactions without additive[9] |

| Uronium Salt | HATU (1.0-1.5 eq) | None (HOAt is part of HATU) | DIPEA, Collidine (2-5 eq) | DMF, NMP, DCM | Very fast, high yields, low racemization, good for hindered substrates[12][13] | High cost[19] |

| Mixed Anhydride | Isobutyl Chloroformate (1.0-1.2 eq) | None | NMM, TEA (1.1-1.5 eq) | THF, DCM | Scalable, inexpensive, fast reactions[15] | Requires low temperatures to avoid side reactions[15] |

| Acid Chloride | Oxalyl Chloride or SOCl₂ (1.2-2.0 eq) | cat. DMF | Pyridine, TEA (2-3 eq) | DCM, THF | Highly reactive intermediate, often high conversion | Harsh conditions, moisture sensitive, functional group incompatibility[17] |

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable and widely used method for general-purpose amide coupling.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Octahydro-1H-isoindol-4-ol (1.1 equiv)

-

EDC·HCl (1.2 equiv)[7]

-

HOBt (1.2 equiv)[7]

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[7]

-

Anhydrous DMF or DCM (to make a ~0.1 M solution)

-

Standard workup reagents (Ethyl Acetate, 1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), Octahydro-1H-isoindol-4-ol (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and finally, brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered substrates or when rapid, high-efficiency coupling is required.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Octahydro-1H-isoindol-4-ol (1.2 equiv)

-

HATU (1.1 equiv)[2]

-

DIPEA (2.0 equiv)[2]

-

Anhydrous DMF (to make a ~0.1 M solution)

-

Standard workup reagents

Procedure:

-

In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Add DIPEA (2.0 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid, forming the OAt-ester.[2]

-

Add a solution of Octahydro-1H-isoindol-4-ol (1.2 equiv) in a small amount of DMF to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC coupling.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃ solution, and brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Caption: Mechanism of HATU-mediated amide bond formation.

Protocol 3: Mixed Anhydride Method via Isobutyl Chloroformate

This protocol is a cost-effective option suitable for larger-scale reactions.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

N-methylmorpholine (NMM) or TEA (1.1 equiv)

-

Isobutyl Chloroformate (1.05 equiv)

-

Octahydro-1H-isoindol-4-ol (1.1 equiv)

-

Anhydrous THF or DCM (to make a ~0.2 M solution)

-

Standard workup reagents

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere.

-

Cool the solution to -15 °C (using an ice/salt or dry ice/acetone bath).

-

Add NMM (1.1 equiv) dropwise, ensuring the temperature remains below -10 °C. Stir for 10 minutes.

-

Add isobutyl chloroformate (1.05 equiv) dropwise. A precipitate of NMM·HCl may form. Stir the mixture at -15 °C for 30-60 minutes to form the mixed anhydride.

-

In a separate flask, dissolve Octahydro-1H-isoindol-4-ol (1.1 equiv) in cold THF.

-

Add the amine solution dropwise to the mixed anhydride slurry, maintaining the temperature below -10 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low to No Product | Inactive coupling reagents (e.g., EDC is moisture-sensitive). | Use fresh or properly stored reagents.[9] |

| Incorrect pH; amine is protonated and not nucleophilic. | Add a non-nucleophilic base like DIPEA or TEA (2-3 equivalents).[9] | |

| Significant steric hindrance at the reaction site. | Switch to a more powerful coupling agent like HATU. Consider increasing reaction temperature or time.[9] | |

| Unreacted Starting Materials | Insufficient equivalents of one reactant. | Use a slight excess (1.1-1.2 equivalents) of the amine.[9] |

| Incomplete reaction. | Increase reaction time or temperature. Monitor by LC-MS to confirm completion.[9] | |

| Significant Impurities | Side reaction of activated acid (e.g., N-acylurea formation). | Ensure an additive like HOBt is used with carbodiimides to form a more stable active ester.[9] |

| Epimerization of a chiral carboxylic acid. | Use a racemization-suppressing additive (HOBt, HOAt/HATU). Keep the reaction temperature low.[9] | |

| Difficult Purification | Insoluble DCC byproduct (DCU). | Use EDC instead of DCC for easier aqueous removal of the urea byproduct.[11] |

| Excess reagents remaining. | Perform appropriate aqueous washes during work-up (e.g., acid wash for excess amine/base, base wash for excess acid/HOBt). |

References

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Waseda University.[Link]

-

Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. National Center for Biotechnology Information (PMC).[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC).[Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec.[Link]

-

Technical Support Information Bulletin 1205 - HATU. AAPPTec.[Link]

-

Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv.[Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]

-

Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. Royal Society of Chemistry.[Link]

-

A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Royal Society of Chemistry.[Link]

-

Mechanism of mixed anhydride coupling reaction. ResearchGate.[Link]

-